3-[3-(o-Methoxyphenyl)allyl]-8-propionyl-3,8-diazabicyclo[3.2.1]octane
3-[3-(o-Methoxyphenyl)allyl]-8-propionyl-3,8-diazabicyclo[3.2.1]octane
Brand Name:
Vulcanchem
CAS No.:
1742-26-3
VCID:
VC0158038
InChI:
InChI=1S/C19H26N2O2/c1-3-19(22)21-16-10-11-17(21)14-20(13-16)12-6-8-15-7-4-5-9-18(15)23-2/h4-9,16-17H,3,10-14H2,1-2H3/b8-6+
SMILES:
CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC=CC=C3OC
Molecular Formula:
C19H26N2O2
Molecular Weight:
314.4 g/mol
3-[3-(o-Methoxyphenyl)allyl]-8-propionyl-3,8-diazabicyclo[3.2.1]octane
CAS No.: 1742-26-3
Main Products
VCID: VC0158038
Molecular Formula: C19H26N2O2
Molecular Weight: 314.4 g/mol
CAS No. | 1742-26-3 |
---|---|
Product Name | 3-[3-(o-Methoxyphenyl)allyl]-8-propionyl-3,8-diazabicyclo[3.2.1]octane |
Molecular Formula | C19H26N2O2 |
Molecular Weight | 314.4 g/mol |
IUPAC Name | 1-[3-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one |
Standard InChI | InChI=1S/C19H26N2O2/c1-3-19(22)21-16-10-11-17(21)14-20(13-16)12-6-8-15-7-4-5-9-18(15)23-2/h4-9,16-17H,3,10-14H2,1-2H3/b8-6+ |
Standard InChIKey | MSWMQKFIRYVCLY-SOFGYWHQSA-N |
Isomeric SMILES | CCC(=O)N1C2CCC1CN(C2)C/C=C/C3=CC=CC=C3OC |
SMILES | CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC=CC=C3OC |
Canonical SMILES | CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC=CC=C3OC |
Synonyms | 3-[3-(o-Methoxyphenyl)allyl]-8-propionyl-3,8-diazabicyclo[3.2.1]octane |
PubChem Compound | 6438284 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume